molecular formula C13H8ClF3N2O4S B2353946 4-chloro-3-nitro-N-[3-(trifluoromethyl)phenyl]benzene-1-sulfonamide CAS No. 380194-08-1

4-chloro-3-nitro-N-[3-(trifluoromethyl)phenyl]benzene-1-sulfonamide

Cat. No. B2353946
CAS RN: 380194-08-1
M. Wt: 380.72
InChI Key: HDHGDGQBEIRDGU-UHFFFAOYSA-N
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Description

4-chloro-3-nitro-N-[3-(trifluoromethyl)phenyl]benzene-1-sulfonamide, commonly known as N-(3-trifluoromethylphenyl)-4-chloro-3-nitrobenzenesulfonamide (TCNB), is a sulfonamide compound that has been widely used in scientific research due to its unique properties.

Scientific Research Applications

Structural Analysis and Molecular Interactions

  • Study Overview: Research on benzenesulfonamide derivatives, including similar compounds to the one , has revealed insights into their molecular structure and interactions. For instance, a study by Główka, Olubek, and Olczak (1995) examined the structure of a benzenesulfonamide derivative, noting twisted N-phenyl rings and hydrogen bonds forming dimers between sulfonamide groups (Główka, Olubek, & Olczak, 1995).

Chemical Synthesis and Reactions

  • Study Overview: Desulfurative chlorination techniques have been explored in the synthesis of sulfide and nitro compounds, including those with sulfonamide structures. Canestrari et al. (2017) reported on the chlorination of alkyl phenyl sulfides, highlighting methods that could be applicable to similar compounds (Canestrari et al., 2017).

Molecular and Electronic Properties

  • Study Overview: The electronic and molecular properties of sulfonamide compounds have been extensively studied. Sarojini et al. (2013) focused on 4-methyl-N-(3-nitrophenyl)benzene sulfonamide, analyzing its structural, spectroscopic characteristics, and electronic properties using various computational methods (Sarojini et al., 2013).

Novel Applications in Polymer Science

  • Study Overview: Sulfonamide compounds have applications in polymer science. Mehdipour-Ataei and Hatami (2007) synthesized novel polymers incorporating sulfonamide units, demonstrating their thermal stability and potential for advanced technological applications (Mehdipour‐Ataei & Hatami, 2007).

Computational Docking Studies

  • Study Overview: Computational docking studies have been conducted on sulfonamide derivatives, exploring their potential as antimicrobial agents. Saleem et al. (2018) synthesized novel sulfonamide derivatives and evaluated their binding energy against bacterial receptors, demonstrating their potential in combating resistant pathogens (Saleem et al., 2018).

properties

IUPAC Name

4-chloro-3-nitro-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClF3N2O4S/c14-11-5-4-10(7-12(11)19(20)21)24(22,23)18-9-3-1-2-8(6-9)13(15,16)17/h1-7,18H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDHGDGQBEIRDGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NS(=O)(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-])C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClF3N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-3-nitro-N-[3-(trifluoromethyl)phenyl]benzene-1-sulfonamide

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